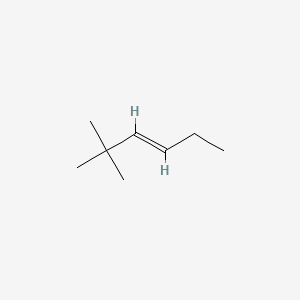

2,2-Dimethylhex-3-ene

Descripción

The exact mass of the compound 3-Hexene, 2,2-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

3123-93-1 |

|---|---|

Fórmula molecular |

C8H16 |

Peso molecular |

112.21 g/mol |

Nombre IUPAC |

2,2-dimethylhex-3-ene |

InChI |

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3 |

Clave InChI |

JPLZSSHKQZJYTJ-UHFFFAOYSA-N |

SMILES canónico |

CCC=CC(C)(C)C |

Pictogramas |

Flammable; Health Hazard |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethylhex-3-ene, a branched alkene of interest in various fields of chemical research and development. The primary focus of this document is the Wittig reaction, a robust and highly selective method for the formation of carbon-carbon double bonds. This guide will detail the necessary reagents, a step-by-step experimental protocol, and the expected physicochemical and spectroscopic data for the target compound.

Core Synthesis Strategy: The Wittig Reaction

The Wittig reaction is a cornerstone of modern organic synthesis, allowing for the predictable formation of alkenes from carbonyl compounds and phosphorus ylides.[1][2][3][4] For the synthesis of this compound, the logical retrosynthetic disconnection points to two key starting materials: pivalaldehyde (2,2-dimethylpropanal) and a propyl-substituted phosphorus ylide. This ylide is typically generated in situ from the corresponding phosphonium (B103445) salt, propyltriphenylphosphonium bromide.

The overall reaction proceeds by the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of pivalaldehyde, leading to the formation of a betaine (B1666868) intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene, this compound, and the highly stable triphenylphosphine (B44618) oxide as a byproduct.[2][3] The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[5]

Data Presentation

A summary of the key quantitative data for the starting materials and the final product is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| Pivalaldehyde | 2,2-dimethylpropanal | C₅H₁₀O | 86.13 | 74-75 | 0.784 | 1.386 |

| Propyltriphenylphosphonium bromide | (Propyl)triphenylphosphonium bromide | C₂₁H₂₂BrP | 385.28 | N/A (solid) | N/A | N/A |

| This compound | This compound | C₈H₁₆ | 112.21 | 105.5 | 0.727 | 1.421[6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Signals |

| ¹H NMR (CDCl₃) | δ ~5.4 (m, 2H, -CH=CH-), ~2.0 (q, 2H, -CH₂-CH₃), ~1.0 (s, 9H, -C(CH₃)₃), ~0.9 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~135 (-CH=), ~125 (=CH-), ~35 (-C(CH₃)₃), ~25 (-CH₂-), ~14 (-CH₃), ~29 (-C(CH₃)₃) |

| Mass Spectrum (EI) | m/z (%): 112 (M⁺), 97, 83, 69, 57 (100), 41[7] |

| Infrared (IR) | ν (cm⁻¹): ~3020 (C-H, sp²), ~2960 (C-H, sp³), ~1655 (C=C stretch, weak), ~965 (trans C-H bend) |

Note: Predicted NMR values are based on standard chemical shift tables and may vary slightly depending on experimental conditions. The mass spectrum indicates a base peak at m/z 57, corresponding to the stable tert-butyl cation.

Experimental Protocols

The synthesis of this compound via the Wittig reaction can be carried out in two main stages: the preparation of the phosphonium ylide and the subsequent reaction with the aldehyde.

Part 1: Preparation of Propyltriphenylphosphonium Ylide (Wittig Reagent)

This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the strong base.

Materials:

-

Propyltriphenylphosphonium bromide (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add propyltriphenylphosphonium bromide.

-

Add anhydrous diethyl ether or THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the n-butyllithium solution dropwise to the stirred suspension. A color change to deep red or orange is typically observed, indicating the formation of the ylide.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.

Part 2: Wittig Reaction and Synthesis of this compound

Materials:

-

Propyltriphenylphosphonium ylide solution (from Part 1)

-

Pivalaldehyde (1.0 eq)

-

Anhydrous diethyl ether or THF

Procedure:

-

Cool the freshly prepared ylide solution to 0 °C in an ice bath.

-

Slowly add a solution of pivalaldehyde in anhydrous diethyl ether or THF to the ylide solution dropwise. The characteristic color of the ylide should fade as it reacts.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter off the drying agent. The filtrate contains the crude product (this compound) and triphenylphosphine oxide.

Part 3: Purification

Due to the relatively low boiling point of this compound, fractional distillation is the most effective method for purification.

Procedure:

-

Carefully remove the solvent from the crude product mixture by rotary evaporation at low temperature and reduced pressure.

-

Set up a fractional distillation apparatus.

-

Heat the crude mixture gently. Collect the fraction that distills at approximately 105-107 °C at atmospheric pressure. This fraction should be the pure this compound.

-

The triphenylphosphine oxide will remain as a high-boiling residue in the distillation flask.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: The reaction pathway for the synthesis of this compound via the Wittig reaction.

Caption: A streamlined workflow for the synthesis and purification of this compound.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. chembk.com [chembk.com]

- 7. 3-Hexene, 2,2-dimethyl-, (E)- [webbook.nist.gov]

An In-depth Technical Guide to 2,2-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhex-3-ene is an unsaturated hydrocarbon with the chemical formula C8H16. As a substituted alkene, its chemistry is characterized by the reactivity of the carbon-carbon double bond. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed, representative experimental protocols for its synthesis and characteristic reactions. Due to a lack of specific documented applications in drug development or established biological signaling pathways in publicly available literature, this guide will focus on the fundamental chemical aspects of the molecule, providing a foundational understanding for researchers.

Chemical Identification and Properties

This compound can exist as two geometric isomers, (E)- and (Z)-2,2-dimethylhex-3-ene, in addition to being referenced as a mixture. The Chemical Abstracts Service (CAS) has assigned distinct numbers to each of these forms.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C8H16 |

| IUPAC Name | This compound[1] |

| CAS Number (unspecified isomers) | 3123-93-1[1][2] |

| CAS Number ((Z)-isomer) | 690-92-6[3][4] |

| CAS Number ((E)-isomer) | 690-93-7[2][5] |

The physicochemical properties of this compound are summarized in the following table, providing essential data for laboratory handling and reaction planning.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 112.216 g/mol | [3] |

| Density | 0.6995 g/cm³ | [5] |

| Boiling Point | 100.85 °C | [5] |

| Melting Point | -103.01 °C (estimate) | [5] |

| Flash Point | 4 °C | [4] |

| Refractive Index | 1.4037 | [5] |

| LogP | 2.99870 | [4] |

| SMILES | CCC=CC(C)(C)C | [3] |

| InChI | InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods in organic chemistry for forming carbon-carbon double bonds. The Wittig reaction provides a reliable route with good control over the location of the double bond.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes a representative procedure for the synthesis of this compound from pivalaldehyde (2,2-dimethylpropanal) and a propyl-substituted phosphorane.

Reagents and Materials:

-

Propyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry nitrogen or argon gas

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

Ylide Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add one equivalent of n-butyllithium dropwise to the stirred suspension. A color change to deep red or orange indicates the formation of the ylide.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, and then at room temperature for an additional hour to ensure complete ylide formation.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Add one equivalent of pivalaldehyde dropwise to the ylide solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to remove the solvent.

-

The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. This can be largely removed by precipitation from a non-polar solvent like hexane and subsequent filtration.

-

Purify the resulting liquid by fractional distillation to obtain this compound.

-

Characteristic Reactions of this compound

The double bond in this compound is the site of its primary reactivity, undergoing typical electrophilic addition reactions. Ozonolysis and hydroboration-oxidation are two such reactions that yield functionalized products.

Experimental Protocol: Ozonolysis with Reductive Workup

Ozonolysis cleaves the double bond to form carbonyl compounds. A reductive workup preserves any aldehydes formed.

Reagents and Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Ozone (from an ozone generator)

-

Dry ice/acetone bath

-

Dimethyl sulfide (B99878) (DMS)

-

Standard glassware for reaction and work-up

Procedure:

-

Ozonolysis:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a gas inlet tube and an outlet bubbler.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone.

-

Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

-

-

Reductive Workup:

-

To the cold solution, add an excess of dimethyl sulfide (DMS) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Isolation of Products:

-

Remove the solvent under reduced pressure.

-

The resulting crude mixture can be purified by distillation or chromatography to isolate the expected products: propanal and pivalaldehyde.

-

Experimental Protocol: Hydroboration-Oxidation

This two-step reaction sequence converts the alkene to an alcohol with anti-Markovnikov regioselectivity and syn-stereochemistry.[6][7]

Reagents and Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH3·THF) solution

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H2O2) solution

-

Standard glassware for inert atmosphere reaction and work-up

Procedure:

-

Hydroboration:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of BH3·THF solution dropwise.

-

After the addition, allow the mixture to stir at 0 °C for one hour, and then at room temperature for an additional 2-3 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add aqueous NaOH solution, followed by the dropwise addition of 30% H2O2 solution, maintaining the temperature below 30 °C.

-

After the addition is complete, stir the mixture at room temperature for at least one hour.

-

-

Work-up and Isolation:

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude alcohol product, 2,2-dimethylhexan-3-ol.

-

Purify by distillation or column chromatography.

-

Applications in Research and Drug Development

Currently, there is a notable absence of published research detailing the applications of this compound in drug development, materials science, or as a significant biological agent. Its primary utility appears to be as a simple alkene for fundamental studies in organic chemistry or as a potential, albeit not widely documented, building block in more complex syntheses. Professionals in drug development may find its structural motif of interest as a component of larger, more complex molecules, but the compound itself has not been identified as a pharmacophore or a biologically active molecule in the available scientific literature.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may be fatal if swallowed and enters airways, and can cause skin and serious eye irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Standard precautions for handling flammable organic compounds should be strictly followed.

Conclusion

This compound is a simple alkene whose chemical behavior is well-predicted by the established principles of organic chemistry. While this guide provides key physical data and representative protocols for its synthesis and reaction, it is important to note the current gap in the literature regarding its practical applications, particularly in the fields of medicinal chemistry and drug development. For researchers, this compound serves as a useful model compound for studying the reactivity of sterically hindered alkenes. Future investigations may yet uncover novel applications for this and structurally related compounds.

References

- 1. This compound | C8H16 | CID 69649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexene, 2,2-dimethyl- | C8H16 | CID 5357261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molport.com [molport.com]

- 4. 3-Hexene,2,2-dimethyl-, (3Z)- | CAS#:690-92-6 | Chemsrc [chemsrc.com]

- 5. lookchem.com [lookchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Structure and Bonding of 2,2-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 2,2-dimethylhex-3-ene (C₈H₁₆), an unsaturated hydrocarbon of interest in organic synthesis and as a potential building block in drug development. This document details the molecule's geometry, including bond lengths and angles, the hybridization of its constituent atoms, and an overview of its spectroscopic characteristics. Experimental protocols for its synthesis and characterization are also presented to facilitate its practical application in a laboratory setting. All quantitative data are summarized in structured tables, and key molecular and procedural information is visualized through diagrams generated using the DOT language.

Introduction

This compound is an aliphatic alkene that exists as two geometric isomers: cis-(Z) and trans-(E). The presence of a carbon-carbon double bond and a bulky tert-butyl group imparts specific stereochemical and reactive properties to the molecule, making it a subject of interest for synthetic chemists. A thorough understanding of its structural and bonding characteristics is paramount for predicting its reactivity, designing synthetic routes, and for its potential incorporation into more complex molecular architectures relevant to drug discovery and development.

Molecular Structure and Geometry

The fundamental structure of this compound consists of a six-carbon chain with a double bond between the third and fourth carbon atoms and two methyl groups attached to the second carbon atom.

Hybridization and Bonding

The carbon atoms involved in the double bond (C3 and C4) are sp² hybridized. This hybridization results from the mixing of one 2s and two 2p orbitals, leading to three sp² hybrid orbitals arranged in a trigonal planar geometry with bond angles of approximately 120°.[1][2] The remaining unhybridized 2p orbital on each of these carbons overlaps side-by-side to form a π-bond, which restricts rotation around the C=C axis and gives rise to the observed cis/trans isomerism.[3] The other carbon atoms in the molecule (C1, C2, C5, C6, and the methyl carbons) are sp³ hybridized, adopting a tetrahedral geometry with bond angles close to 109.5°.

Caption: Hybridization scheme of the carbon backbone in this compound.

Bond Lengths and Angles

| Bond | Predicted Length (Å) |

| C=C | ~1.34 |

| C-C (sp³-sp³) | ~1.54 |

| C-C (sp³-sp²) | ~1.50 |

| C-H (sp³) | ~1.09 |

| C-H (sp²) | ~1.08 |

| Angle | Predicted Value (°) |

| C=C-C | ~122 |

| C-C-C (in t-butyl) | ~109.5 |

| H-C-H (in methyl) | ~109.5 |

| H-C=C | ~120 |

Stereoisomerism

The restricted rotation around the C3=C4 double bond results in two geometric isomers: cis-(Z)-2,2-dimethylhex-3-ene and trans-(E)-2,2-dimethylhex-3-ene.

-

cis-(Z)-isomer: The tert-butyl group and the ethyl group are on the same side of the double bond.

-

trans-(E)-isomer: The tert-butyl group and the ethyl group are on opposite sides of the double bond.

The trans isomer is generally more stable due to reduced steric strain between the bulky substituents.

Caption: 2D structures of the cis and trans isomers of this compound.Experimental Protocols

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones.[4] For the synthesis of this compound, pivalaldehyde (2,2-dimethylpropanal) can be reacted with the ylide generated from 1-bromopropane (B46711) and triphenylphosphine (B44618). The stereochemical outcome (cis vs. trans) can be influenced by the choice of solvent and base.

Materials:

-

1-bromopropane

-

Triphenylphosphine

-

Strong base (e.g., n-butyllithium in THF)

-

Pivalaldehyde

-

Anhydrous diethyl ether or THF

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous diethyl ether. Add 1-bromopropane and stir the mixture to form the phosphonium (B103445) salt. Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide (a color change is typically observed).

-

Reaction with Aldehyde: To the ylide solution, add pivalaldehyde dropwise while maintaining the low temperature.

-

Work-up and Purification: After the reaction is complete, quench the reaction with water. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound.

Caption: Simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound and for differentiating between the cis and trans isomers.[5]

-

¹H NMR: The chemical shifts and coupling constants of the vinylic protons (on C3 and C4) are diagnostic. In the trans isomer, the coupling constant (J-value) between these protons is typically larger (around 12-18 Hz) than in the cis isomer (around 7-12 Hz). The protons of the tert-butyl group will appear as a singlet, while the ethyl group will show a triplet and a quartet.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the double bond and the allylic carbons, will differ between the two isomers.

Infrared (IR) Spectroscopy:

IR spectroscopy can confirm the presence of the C=C double bond and C-H bonds.

-

C=C stretch: A weak to medium absorption band is expected in the region of 1650-1680 cm⁻¹.

-

=C-H stretch: Absorption bands for the vinylic C-H bonds will appear above 3000 cm⁻¹.

-

C-H stretch (sp³): Bands for the aliphatic C-H bonds will be observed just below 3000 cm⁻¹.

-

=C-H bend: Out-of-plane bending vibrations for the vinylic hydrogens are characteristic of the substitution pattern around the double bond and can help distinguish between cis and trans isomers. For the trans isomer, a strong band is expected around 960-975 cm⁻¹.

| Spectroscopic Data | cis-(Z)-2,2-Dimethylhex-3-ene | trans-(E)-2,2-Dimethylhex-3-ene |

| CAS Number | 690-92-6[6][7] | 690-93-7[8] |

| ¹H NMR (Vinylic J) | ~7-12 Hz | ~12-18 Hz |

| IR (=C-H bend) | Not well-defined | ~960-975 cm⁻¹ (strong) |

Conclusion

This technical guide has provided a detailed overview of the structure, bonding, and stereochemistry of this compound. The sp² hybridization of the double-bonded carbons dictates a trigonal planar geometry, while the restricted rotation around the π-bond leads to distinct cis and trans isomers. Understanding these fundamental properties is crucial for the effective utilization of this compound in synthetic organic chemistry and for the development of new chemical entities in the pharmaceutical industry. The provided experimental outlines for synthesis and characterization serve as a practical starting point for researchers working with this versatile alkene.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alkene - Wikipedia [en.wikipedia.org]

- 4. Video: Structure and Bonding of Alkenes [jove.com]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. 3-Hexene, 2,2-dimethyl-, (Z)- [webbook.nist.gov]

- 8. 3-Hexene, 2,2-dimethyl-, (E)- [webbook.nist.gov]

Technical Guide: Properties of 2,2-Dimethylhex-3-ene

Audience: Researchers, scientists, and drug development professionals.

Core Molecular Data

2,2-Dimethylhex-3-ene is an unsaturated aliphatic hydrocarbon. Its structure consists of a six-carbon hexene backbone with a double bond located at the third carbon (C3), and two methyl groups attached to the second carbon (C2). This substitution pattern precludes the existence of stereoisomers (cis/trans) around the double bond, as one of the doubly bonded carbons (C2's neighbor) is not bonded to a hydrogen.

The fundamental properties of this compound are derived from its elemental composition and structure.

Molecular Formula and Weight

The chemical formula for this compound is C₈H₁₆ .

Based on this formula, the molecular weight is calculated as follows:

-

Molecular Weight of Carbon (C): ~12.011 g/mol

-

Molecular Weight of Hydrogen (H): ~1.008 g/mol

-

Total Molecular Weight: (8 × 12.011) + (16 × 1.008) = 112.216 g/mol

Various sources confirm this calculated value.[1][2][3][4][5][6]

Physicochemical Properties

A summary of key quantitative data for this compound is presented below. These properties are crucial for experimental design, including reaction setup, purification, and handling.

| Property | Value | Units |

| Molecular Weight | 112.216[1] | g/mol |

| CAS Number | 690-92-6 ((Z)-isomer)[1][5] | N/A |

| Molecular Formula | C₈H₁₆[1][4][7] | N/A |

| Density | 0.727 | g/cm³ |

| Boiling Point | 105.5 | °C at 760 mmHg |

| Flash Point | 8.4 | °C |

| Vapor Pressure | 34.3 | mmHg at 25°C |

| Refractive Index | 1.421 | N/A |

Note: Properties such as density and boiling point can vary slightly based on experimental conditions and the specific isomer being measured.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to sound scientific research. Below is a representative protocol for the synthesis of an alkene like this compound via acid-catalyzed dehydration of a tertiary alcohol.

Synthesis of this compound via Dehydration of 2,2-Dimethylhexan-3-ol

Objective: To synthesize this compound through the removal of water from its corresponding alcohol precursor using a strong acid catalyst.

Materials:

-

2,2-Dimethylhexan-3-ol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Deionized Water

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

Methodology:

-

Reaction Setup: Equip a round-bottom flask with boiling chips and a distillation apparatus. Place 2,2-Dimethylhexan-3-ol into the flask.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the alcohol in the flask while gently swirling. The reaction is exothermic.

-

Dehydration: Heat the mixture using a heating mantle to a temperature sufficient to distill the alkene product as it is formed (approximately 105-110°C). The removal of the product drives the equilibrium towards the formation of the alkene (Le Châtelier's principle).

-

Workup:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the distillate sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Vent the separatory funnel frequently to release any CO₂ gas that forms.

-

Wash again with deionized water.

-

-

Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the crude product over anhydrous sodium sulfate.

-

Purification: Decant the dried liquid from the sodium sulfate and purify by fractional distillation to obtain the final this compound product.

Logical and Experimental Workflows

Visualizing experimental and logical processes ensures clarity and reproducibility. The following diagram illustrates the synthesis and verification workflow for this compound.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

References

- 1. This compound | 690-92-6 | Buy Now [molport.com]

- 2. molbase.com [molbase.com]

- 3. 3-Hexene, 2,2-dimethyl-, (E)- [webbook.nist.gov]

- 4. This compound | C8H16 | CID 69649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hexene, 2,2-dimethyl-, (Z)- [webbook.nist.gov]

- 6. 2,3-Dimethyl-2-hexene | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Isomers of 2,2-Dimethylhex-3-ene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the isomers of 2,2-dimethylhex-3-ene, a hydrocarbon with the molecular formula C8H16.[1][2][3] The document elucidates the structural and stereoisomeric forms, with a primary focus on the geometric isomers of this compound. Key physicochemical properties are summarized in tabular format for comparative analysis. Furthermore, this guide outlines generalized experimental protocols for the synthesis and characterization of such alkenes and employs Graphviz diagrams to illustrate isomer classification and a typical experimental workflow.

Introduction to Isomerism in Alkenes

Isomerism describes the phenomenon where two or more compounds share the same molecular formula but possess different arrangements of atoms in space.[4] In alkenes, two primary types of isomerism are observed: structural isomerism and stereoisomerism (specifically geometric isomerism).[5][6]

-

Structural Isomerism: This occurs when isomers have different atomic connectivity. This can manifest as chain isomerism (different carbon skeleton), position isomerism (different position of the double bond), or functional group isomerism.[6]

-

Geometric (Cis-Trans) Isomerism: This form of stereoisomerism arises due to restricted rotation around the carbon-carbon double bond.[4][7][8] For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be bonded to two different substituent groups.[5] The isomer with similar or high-priority groups on the same side of the double bond is termed cis (or Z), while the isomer with these groups on opposite sides is termed trans (or E).[4][6][8]

The molecular formula for this compound is C8H16.[1][2][3] This formula corresponds to numerous structural and stereoisomers. This guide will focus on the geometric isomers of this compound and briefly touch upon some of its structural isomers.

Isomers of this compound

The structure of this compound features a double bond between the third and fourth carbon atoms. The substituents on these carbons allow for the existence of geometric isomers.

-

Carbon-3: Bonded to a tert-butyl group [-C(CH3)3] and a hydrogen atom.

-

Carbon-4: Bonded to an ethyl group [-CH2CH3] and a hydrogen atom.

Since each carbon of the double bond is attached to two different groups, this compound exists as two distinct geometric isomers: (Z)-2,2-dimethylhex-3-ene (cis) and (E)-2,2-dimethylhex-3-ene (trans).

Logical Relationship of Isomers

The following diagram illustrates the classification of isomers starting from the molecular formula C8H16, with a focus on this compound.

Caption: Logical hierarchy of isomers for C8H16.

Quantitative Data Summary

The table below summarizes key quantitative data for the geometric isomers of this compound and other related structural isomers.

| Property | (Z)-2,2-Dimethylhex-3-ene (cis) | (E)-2,2-Dimethylhex-3-ene (trans) | 2,3-Dimethylhex-2-ene |

| Synonyms | cis-2,2-Dimethyl-3-hexene[2] | trans-2,2-Dimethyl-3-hexene[1] | - |

| Molecular Formula | C8H16[2] | C8H16[1] | C8H16[9] |

| Molecular Weight | 112.21 g/mol [2][10] | 112.21 g/mol [1][11] | 112.21 g/mol [9] |

| CAS Number | 690-92-6[2][10] | 690-93-7[1][11] | 7145-20-2[9] |

| IUPAC Name | (Z)-2,2-dimethylhex-3-ene[2] | (E)-2,2-dimethylhex-3-ene[11] | 2,3-dimethylhex-2-ene[9] |

| Flash Point | 4 °C[12] | Not Available | Not Available |

| InChIKey | JPLZSSHKQZJYTJ-SREVYHEPSA-N[2] | JPLZSSHKQZJYTJ-VOTSOKGWSA-N[1] | RGYAVZGBAJFMIZ-UHFFFAOYSA-N[9] |

Experimental Protocols

Detailed, step-by-step protocols for the specific synthesis of this compound isomers are proprietary or published in primary literature not accessible through general searches. However, this section outlines the standard methodologies applicable to the synthesis and characterization of such alkenes.

General Synthesis: Dehydrohalogenation

A common method for synthesizing alkenes is the elimination reaction of an alkyl halide, often promoted by a strong base. For the synthesis of this compound, a suitable precursor would be a halo-2,2-dimethylhexane, such as 3-bromo-2,2-dimethylhexane or 4-bromo-2,2-dimethylhexane.

Methodology:

-

Reactant Preparation: The chosen alkyl halide is dissolved in a suitable solvent, typically an alcohol like ethanol (B145695) or tert-butanol.

-

Base Addition: A strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium ethoxide) is added to the solution. The choice of base and solvent can influence the regioselectivity (Zaitsev vs. Hofmann elimination) and stereoselectivity (E vs. Z products).

-

Reaction Conditions: The mixture is heated under reflux for a specified period to drive the elimination reaction to completion. Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using a nonpolar solvent (e.g., diethyl ether, hexane). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by fractional distillation, to isolate the desired alkene isomer.

Characterization Techniques

The identity and purity of the synthesized isomers must be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the electronic environment and connectivity of hydrogen atoms. The coupling constants (J-values) between the vinylic protons on C3 and C4 can definitively distinguish between the cis (typically smaller J-value) and trans (typically larger J-value) isomers.

-

¹³C NMR: Shows the number of unique carbon environments in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of the C=C double bond (stretch typically around 1640-1680 cm⁻¹) and C-H bonds associated with the double bond (stretch > 3000 cm⁻¹). The C-H out-of-plane bending vibrations can also help differentiate cis and trans isomers.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can help confirm the structure. The NIST Chemistry WebBook lists mass spectra for both (E)- and (Z)-2,2-dimethylhex-3-ene.[1][2]

-

Gas Chromatography (GC): An excellent technique for separating volatile isomers and assessing the purity of the sample. The cis and trans isomers will typically have different retention times.

General Experimental Workflow

The following diagram provides a high-level overview of the typical workflow for synthesizing and characterizing an alkene isomer.

Caption: A conceptual workflow for alkene synthesis and analysis.

Relevance in Drug Development

While simple aliphatic alkenes like this compound are not typically pharmacologically active themselves, they serve as crucial building blocks and intermediates in the synthesis of more complex molecules. The principles of stereoisomerism are paramount in drug development, as different stereoisomers of a chiral drug can exhibit vastly different efficacy, metabolism, and toxicity. Understanding the synthesis and control of stereochemistry in simple scaffolds is a foundational skill for medicinal chemists developing novel therapeutics.

Conclusion

This compound is a C8H16 hydrocarbon that exists as two geometric isomers, (Z)- and (E)-, due to the substitution pattern around its double bond. These isomers, along with various structural isomers, possess the same molecular formula but differ in their physical and chemical properties. Their synthesis is typically achieved through elimination reactions, and their characterization relies on a combination of standard spectroscopic and chromatographic techniques. While not directly used as drugs, the stereochemical principles they exemplify are fundamental to the field of drug discovery and development.

References

- 1. 3-Hexene, 2,2-dimethyl-, (E)- [webbook.nist.gov]

- 2. 3-Hexene, 2,2-dimethyl-, (Z)- [webbook.nist.gov]

- 3. This compound | C8H16 | CID 69649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicmystery.com [organicmystery.com]

- 6. youtube.com [youtube.com]

- 7. Isomerism in Alkenes [freechemistryonline.com]

- 8. youtube.com [youtube.com]

- 9. 2,3-Dimethyl-2-hexene | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Hexene, 2,2-dimethyl-, (Z)- | C8H16 | CID 5357260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Hexene, 2,2-dimethyl- | C8H16 | CID 5357261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Hexene,2,2-dimethyl-, (3Z)- | CAS#:690-92-6 | Chemsrc [chemsrc.com]

In-Depth Technical Guide on the Cis/Trans Isomerization of 2,2-Dimethylhex-3-ene

A-level

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the principles, mechanisms, and experimental protocols associated with the cis/trans isomerization of 2,2-dimethylhex-3-ene. It includes a review of thermodynamic stability, detailed discussions on photochemical, thermal, and acid-catalyzed isomerization pathways, and standardized analytical methodologies for isomer differentiation and quantification. Quantitative data, derived from analogous alkene systems due to the limited specific literature on the target molecule, is presented for comparative analysis. All reaction mechanisms and experimental workflows are visualized using standardized diagrams to facilitate understanding.

Introduction: Structure and Stereoisomerism

This compound is an alkene with the chemical formula C₈H₁₆. The presence of a carbon-carbon double bond between the C3 and C4 positions restricts rotation, giving rise to geometric isomerism. The two isomers are:

-

cis-(Z)-2,2-Dimethylhex-3-ene: The alkyl groups (a methyl group on C3 and a tert-butyl group on C2, relative to the ethyl group on C4) are on the same side of the double bond.

-

trans-(E)-2,2-Dimethylhex-3-ene: The alkyl groups are on opposite sides of the double bond.

The relative stability of these isomers is primarily governed by steric hindrance. In the cis isomer, the bulky tert-butyl group and the ethyl group are in closer proximity, leading to van der Waals repulsion and increased steric strain.[1][2] Consequently, the trans isomer is the thermodynamically more stable configuration, possessing a lower ground-state energy.[1][2] This stability difference is a key driving force in isomerization reactions. For analogous disubstituted alkenes like but-2-ene, the trans isomer is more stable than the cis isomer by approximately 2.8 kJ/mol.[2]

Quantitative Data: Thermodynamic and Kinetic Parameters

Table 1: Comparative Stability and Heats of Hydrogenation for Alkene Isomers

| Alkene | Isomer | Relative Stability (kJ/mol) | Heat of Hydrogenation (ΔH°hydrog) (kJ/mol) | Reference |

| But-2-ene | cis | 0 | -119 | [2] |

| trans | -2.8 (more stable) | -115 | [2] | |

| 3,4-Dimethyl-2-hexene | cis | Predicted less stable | Predicted more exothermic | [1] |

| trans | Predicted more stable | Predicted less exothermic | [1] |

Note: A less negative (less exothermic) heat of hydrogenation indicates a more stable initial alkene.[2]

Table 2: Typical Vicinal ¹H-¹H Coupling Constants for Alkenes

| Coupling Type | Dihedral Angle (φ) | Typical Range (Hz) | Reference |

| ³JHH (cis) | ~0° | 6 - 14 | [3][4] |

| ³JHH (trans) | ~180° | 11 - 18 | [3][4] |

Mechanisms and Pathways of Isomerization

Isomerization between the cis and trans forms of this compound can be induced through several mechanisms, primarily photochemical, thermal, and acid-catalyzed pathways.

Photochemical Isomerization

Photochemical isomerization utilizes light energy to overcome the rotational barrier of the double bond. This process can occur via direct irradiation or through the use of a photosensitizer.[5][6]

Mechanism:

-

Excitation: Absorption of a photon (hν) promotes an electron from the π bonding orbital to the π* antibonding orbital, moving the molecule from the ground state (S₀) to an excited singlet state (S₁).[7][8]

-

Bond Rotation: In the excited state, the π bond is effectively broken, allowing for rotation around the central C-C sigma bond.[8] The molecule relaxes to a lower-energy, twisted configuration (often referred to as the perpendicular state, P*).[7]

-

Decay: The twisted intermediate can then decay back to the ground state (S₀), forming either the cis or trans isomer.[5][7] The ratio of the resulting isomers depends on the relative rates of decay to each ground state.[5]

Often, a photosensitizer with a suitable triplet energy is used to facilitate the process via a triplet state (T₁) mechanism, which can improve the efficiency of isomerization.[5][7]

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Photochemistry of Alkene | PPTX [slideshare.net]

- 7. Photochemical Reactions: Alkene Isomerization [almerja.net]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide on the Thermodynamic Stability of 2,2-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 2,2-Dimethylhex-3-ene. Due to the limited availability of direct experimental thermodynamic data for this specific alkene, this document synthesizes information from analogous compounds, theoretical estimation methods, and established experimental protocols to provide a thorough understanding of its stability.

Introduction to Alkene Stability

The thermodynamic stability of an alkene is inversely related to its potential energy. More stable alkenes possess lower heats of hydrogenation and combustion. Key factors influencing alkene stability include the degree of substitution of the double bond (more substituted alkenes are generally more stable), stereoisomerism (trans isomers are typically more stable than cis isomers due to reduced steric strain), and hyperconjugation.[1][2] For this compound, a trisubstituted alkene, its stability is expected to be significant.

Quantitative Thermodynamic Data

Table 1: Thermodynamic Properties of C8H16 Alkene Isomers

| Compound | Isomer | ΔfH°gas (kJ/mol) |

| (Z)-2,5-Dimethylhex-3-ene | cis | -151.1 ± 1.8 (liquid) |

| (E)-2,2-Dimethylhex-3-ene | trans | Not Available |

| (Z)-2,2-Dimethylhex-3-ene | cis | Not Available |

Note: The value for (Z)-2,5-Dimethylhex-3-ene is for the liquid phase and was computed using its enthalpy of formation and an estimated enthalpy of vaporization.[3] Direct gas-phase enthalpies of formation for the this compound isomers are not listed in the primary databases.

In the absence of experimental data, thermodynamic properties can be estimated using computational methods such as the Benson group additivity method.[6] This method calculates thermodynamic properties by summing the contributions of individual molecular groups.

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic properties of alkenes like this compound can be determined through several key experimental techniques.

Calorimetry is the primary method for measuring the heat changes associated with chemical reactions, from which enthalpies of formation can be derived.[7][8]

-

Combustion Calorimetry : This technique involves the complete combustion of the alkene in a bomb calorimeter. The heat released during combustion (ΔHc°) is measured. The standard enthalpy of formation (ΔHf°) can then be calculated using Hess's Law, by combining the measured enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

-

Hydrogenation Calorimetry : The enthalpy of hydrogenation (ΔHhydrog) is the heat released when an alkene reacts with hydrogen gas to form the corresponding alkane.[9] This value is directly related to the stability of the double bond; less stable alkenes release more heat upon hydrogenation.[1][2] The experiment is typically carried out in a solution-phase calorimeter using a catalyst such as platinum or palladium. The enthalpy of formation of the alkene can be determined if the enthalpy of formation of the corresponding alkane is known.

Experimental Workflow for Calorimetry:

Caption: Workflow for determining enthalpy of formation via calorimetry.

The relative thermodynamic stabilities of isomers can be determined by studying their equilibrium concentrations.

The isomerization of one alkene isomer to another is allowed to proceed to equilibrium in the presence of a catalyst (e.g., a strong acid).[10] The equilibrium constant (Keq) for the reaction is determined by measuring the concentrations of the isomers at equilibrium. The standard Gibbs free energy change (ΔG°) for the isomerization is then calculated using the equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the absolute temperature. By conducting the experiment at various temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the isomerization can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T). If the thermodynamic properties of one isomer are known, those of the other can be calculated.

Factors Influencing the Stability of this compound

The stability of this compound is influenced by several structural factors. A logical diagram illustrating these relationships is presented below.

Caption: Key factors influencing the stability of this compound.

-

Degree of Substitution : this compound is a trisubstituted alkene, which generally confers greater stability compared to less substituted isomers due to hyperconjugation and the nature of the sp2-sp3 carbon-carbon bonds.

-

Stereochemistry : This alkene can exist as E (trans) and Z (cis) isomers. The E isomer is expected to be more stable than the Z isomer due to reduced steric strain between the ethyl group and the tert-butyl group.

-

Steric Hindrance : The presence of a bulky tert-butyl group adjacent to the double bond introduces significant steric strain, particularly in the Z-isomer, which can decrease its stability relative to other less hindered isomers.

Conclusion

While direct experimental thermodynamic data for this compound is limited, a comprehensive understanding of its stability can be achieved by examining data from its isomers and applying established principles of alkene stability. Experimental determination of its thermodynamic properties would likely involve combustion or hydrogenation calorimetry, supplemented by isomerization equilibrium studies to delineate the relative stabilities of its E and Z isomers. Theoretical methods, such as the Benson group additivity method, can provide useful estimations in the absence of experimental values. The interplay of its trisubstituted nature and the steric hindrance from the tert-butyl group are the primary determinants of its overall thermodynamic profile.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Khan Academy [khanacademy.org]

- 3. (Z)-2,5-Dimethylhex-3-ene [webbook.nist.gov]

- 4. 3-Hexene, 2,2-dimethyl-, (Z)- [webbook.nist.gov]

- 5. 3-Hexene, 2,2-dimethyl-, (E)- [webbook.nist.gov]

- 6. srd.nist.gov [srd.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

A Technical Guide to 2,2-Dimethylhex-3-ene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethylhex-3-ene, a valuable alkene in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or intermediate in the synthesis of complex molecules. This guide covers commercial suppliers, key physicochemical properties, a detailed plausible experimental protocol for its synthesis via the Wittig reaction, and essential safety information.

Commercial Availability

This compound is available from various commercial chemical suppliers. Researchers can procure this compound in different purities and quantities. Below is a list of some potential suppliers:

| Supplier | Location (Example) | Notes |

| Hangzhou J&H Chemical Co., Ltd. | Hangzhou, China | Offers various purities. |

| TCI (Tokyo Chemical Industry) | Tokyo, Japan | A well-established supplier of reagents. |

| Saan Chemical Technology (Shanghai) Co., Ltd. | Shanghai, China | Provides a range of chemical products. |

| Molport | Riga, Latvia | A marketplace for chemical compounds. |

| LookChem | Hangzhou, China | A comprehensive chemical search platform. |

Note: Availability and stock levels should be confirmed directly with the suppliers.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing experimental conditions and ensuring safe handling. Data is aggregated from various chemical databases.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [1][2] |

| Molecular Weight | 112.21 g/mol | [1][2] |

| CAS Number | 3123-93-1 (isomer unspecified), 690-93-7 ((E)-isomer), 690-92-6 ((Z)-isomer) | [1][2] |

| Appearance | Colorless liquid | General knowledge |

| Density | 0.727 g/cm³ at 25 °C | [3] |

| Boiling Point | 105.5 °C at 760 mmHg | [3] |

| Flash Point | 8.4 °C | [3] |

| Refractive Index | 1.421 | [3] |

| Vapor Pressure | 34.3 mmHg at 25 °C | [3] |

Synthesis of this compound via Wittig Reaction: A Plausible Experimental Protocol

While specific proprietary synthesis methods are not publicly available, a plausible and detailed experimental protocol for the synthesis of this compound can be devised based on the well-established Wittig reaction.[4][5][6][7] This reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with a ketone or aldehyde.[4][5][6][7]

For the synthesis of this compound, a logical retrosynthetic analysis points to the reaction between 3,3-dimethyl-2-butanone (pinacolone) and the ylide derived from ethyltriphenylphosphonium bromide.

Materials and Reagents:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3,3-Dimethyl-2-butanone (pinacolone)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Experimental Procedure:

Part 1: Preparation of the Phosphorus Ylide

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an argon/nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of inert gas.

-

Ethyltriphenylphosphonium bromide (1 equivalent) is added to the flask.

-

Anhydrous THF is added via cannula to dissolve the phosphonium (B103445) salt.

-

The flask is cooled to 0 °C in an ice bath.

-

n-Butyllithium in hexanes (1 equivalent) is added dropwise from the dropping funnel over 30 minutes. A deep red or orange color, characteristic of the ylide, should develop.

-

The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour to ensure complete ylide formation.

Part 2: Wittig Reaction

-

The flask containing the ylide solution is cooled back to 0 °C.

-

A solution of 3,3-dimethyl-2-butanone (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part 3: Work-up and Purification

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of (E)- and (Z)-2,2-Dimethylhex-3-ene, is purified by fractional distillation to yield the desired product. The boiling point of the product is approximately 105.5 °C.[3]

Safety Precautions:

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are required for the reaction to proceed efficiently.

-

All procedures should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

References

- 1. This compound | C8H16 | CID 69649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexene, 2,2-dimethyl- | C8H16 | CID 5357261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chembk.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Historical Context of the Discovery of 2,2-Dimethylhex-3-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 2,2-dimethylhex-3-ene is not marked by a singular, celebrated event but is rather interwoven with the broader advancements in the understanding of organic reactions in the early 20th century. This technical guide delves into the historical context of its likely first synthesis, framed within the pioneering work on carbocation chemistry, alcohol dehydration, and hydrocarbon isomerization. The intellectual landscape of the 1920s and 1930s, largely shaped by chemists like Frank C. Whitmore, provides the essential backdrop for the emergence of this and other highly branched alkenes. This document reconstructs the probable synthetic routes and analytical methods of the era, offering a window into the foundational period of modern organic chemistry.

Prevailing Theories and Key Researchers

The early 20th century was a period of intense investigation into the structure and reactivity of organic molecules. The work of Frank C. Whitmore on the mechanism of molecular rearrangements was particularly influential. His theories on carbocation intermediates, though initially met with some skepticism, provided a powerful framework for explaining the products of many reactions, including the dehydration of alcohols. It is within this context that the synthesis of branched alkenes like this compound can be understood.

Another key figure was Herman Pines, whose research alongside Vladimir Ipatieff on the catalytic isomerization of hydrocarbons was instrumental in developing high-octane fuels. Their work highlighted the complex interplay of reaction conditions and catalysts in determining the distribution of isomeric products.

Likely Initial Synthesis: Dehydration of 2,2-Dimethyl-3-hexanol (B1585437)

The most probable first synthesis of this compound was achieved through the acid-catalyzed dehydration of its corresponding alcohol, 2,2-dimethyl-3-hexanol. This reaction was a standard method for the preparation of alkenes during this period. The synthesis of the precursor alcohol itself would have likely been accomplished via a Grignard reaction, a powerful carbon-carbon bond-forming tool that was well-established by the early 1900s.

Experimental Protocols

The following protocols are reconstructed based on the common laboratory practices of the early 20th century.

Protocol 1: Synthesis of 2,2-Dimethyl-3-hexanol via Grignard Reaction

Objective: To synthesize the precursor alcohol, 2,2-dimethyl-3-hexanol.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2,2-Dimethylpropanal (pivalaldehyde)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Methodology:

-

A three-necked round-bottom flask, fitted with a dropping funnel, a reflux condenser, and a mechanical stirrer, was charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

-

A solution of 1-bromopropane in anhydrous diethyl ether was added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (propylmagnesium bromide). The reaction was maintained at a gentle reflux.

-

After the formation of the Grignard reagent was complete, the reaction mixture was cooled in an ice bath.

-

A solution of 2,2-dimethylpropanal in anhydrous diethyl ether was then added dropwise with vigorous stirring.

-

Upon completion of the addition, the reaction mixture was stirred for an additional hour at room temperature.

-

The reaction was quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The ethereal layer was separated, and the aqueous layer was extracted with diethyl ether.

-

The combined organic layers were washed with water, dried over anhydrous sodium sulfate, and the solvent was removed by distillation.

-

The resulting crude 2,2-dimethyl-3-hexanol was purified by fractional distillation under reduced pressure.

Protocol 2: Dehydration of 2,2-Dimethyl-3-hexanol

Objective: To synthesize this compound through the acid-catalyzed dehydration of 2,2-dimethyl-3-hexanol.

Materials:

-

2,2-Dimethyl-3-hexanol

-

Concentrated sulfuric acid (or anhydrous oxalic acid/phosphoric acid as alternative catalysts)

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride

Methodology:

-

2,2-Dimethyl-3-hexanol was placed in a distillation flask.

-

A catalytic amount of concentrated sulfuric acid was slowly added to the alcohol.

-

The mixture was gently heated. The alkene product, along with water, co-distilled.

-

The distillate was collected in a receiving flask cooled in an ice bath.

-

The collected distillate was washed with a dilute sodium bicarbonate solution to neutralize any acidic residue, followed by a water wash.

-

The organic layer was separated and dried over anhydrous calcium chloride.

-

The crude this compound was then purified by fractional distillation. It is important to note that this dehydration would likely have produced a mixture of isomeric octenes due to carbocation rearrangements.

Data Presentation

Given the limitations of analytical techniques in the early 20th century, the quantitative data would have been focused on physical properties and the results of degradative methods.

Table 1: Physical Properties of 2,2-Dimethyl-3-hexanol and this compound (Hypothetical Data based on Era-Specific Measurements)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n_D^20) |

| 2,2-Dimethyl-3-hexanol | C₈H₁₈O | 130.23 | ~160-162 | ~0.825 | ~1.430 |

| This compound | C₈H₁₆ | 112.21 | ~110-112 | ~0.715 | ~1.415 |

Table 2: Ozonolysis Products of the Alkene Mixture from Dehydration (Hypothetical)

The primary method for structure elucidation of alkenes at the time was ozonolysis, followed by the identification of the resulting carbonyl compounds.

| Observed Carbonyl Compound | Inferred Alkene Precursor |

| Propanal | This compound |

| 2,2-Dimethylpropanal | This compound |

| Butan-2-one | Rearrangement Product (e.g., 3,3-Dimethylhex-2-ene) |

| Acetone | Rearrangement Product (e.g., 2,3,3-Trimethylpent-1-ene) |

Signaling Pathways and Logical Relationships

The dehydration of 2,2-dimethyl-3-hexanol proceeds through a carbocation intermediate, which is susceptible to rearrangement, leading to a mixture of alkene products. This mechanistic pathway was a central concept in the work of Whitmore.

Caption: Mechanism of acid-catalyzed dehydration of 2,2-dimethyl-3-hexanol.

Experimental Workflow

The overall process from starting materials to the final purified alkene product can be visualized as a multi-step workflow.

Caption: Workflow for the synthesis and characterization of this compound.

The discovery of this compound was not a singular event but an outcome of the systematic exploration of organic reactions in the early 20th century. The foundational work on alcohol dehydration, carbocation rearrangements, and hydrocarbon isomerization by pioneers like Frank C. Whitmore created the intellectual and experimental framework for the synthesis and identification of this and many other branched alkenes. The reconstructed protocols and workflows presented in this guide offer a glimpse into the chemical practices of that era, highlighting the ingenuity of early organic chemists in the face of limited analytical instrumentation. Understanding this historical context is crucial for appreciating the evolution of synthetic organic chemistry and its impact on modern drug development and materials science.

Preliminary Reactivity Studies of 2,2-Dimethylhex-3-ene: A Technical Guide

This technical guide provides an in-depth analysis of the preliminary reactivity of 2,2-dimethylhex-3-ene, a disubstituted alkene notable for the presence of a sterically demanding tert-butyl group adjacent to the carbon-carbon double bond. This structural feature is anticipated to significantly influence the regioselectivity and stereoselectivity of its chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed predictive insights into its behavior in key organic reactions.

The following sections detail the predicted outcomes, representative experimental protocols, and plausible quantitative data for several foundational reactivity studies. These include electrophilic addition, hydroboration-oxidation, oxidative cleavage, and catalytic hydrogenation.

Electrophilic Addition: Reaction with Hydrogen Bromide (HBr)

The addition of hydrogen bromide to this compound is predicted to proceed via an electrophilic addition mechanism, initiating with the protonation of the double bond to form a carbocation intermediate. The regioselectivity of this reaction is governed by the stability of the resulting carbocation.

Protonation at C4 would yield a secondary carbocation at C3, which is immediately adjacent to a quaternary carbon. This proximity allows for a highly favorable 1,2-hydride shift from the neighboring C-H bond, leading to the formation of a more stable tertiary carbocation. Conversely, protonation at C3 would form a secondary carbocation, which is less stable. Consequently, the reaction is expected to predominantly yield the rearranged product.

Predicted Products and Quantitative Data

The reaction is expected to produce a mixture of products, with the rearranged bromide being the major component. The data presented below is illustrative of a typical, plausible outcome based on mechanistic principles.

| Product Name | Structure | Predicted Yield (%) | Method of Analysis |

| 3-Bromo-2,3-dimethylhexane | CC(C)(Br)C(C)CC | ~85% | GC-MS, ¹H NMR |

| 4-Bromo-2,2-dimethylhexane | CCC(Br)CC(C)(C)C | ~15% | GC-MS, ¹H NMR |

Experimental Protocol: Electrophilic Addition of HBr

Objective: To synthesize 3-bromo-2,3-dimethylhexane and 4-bromo-2,2-dimethylhexane from this compound.

Materials:

-

This compound (1.0 eq)

-

33% HBr in acetic acid (1.2 eq)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

33% HBr in acetic acid (1.2 eq) is added dropwise to the stirred solution over 15 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product mixture.

-

Purification and separation of the product isomers can be achieved via fractional distillation or preparative gas chromatography.

Visualization: Reaction Mechanism and Workflow

The following diagrams illustrate the general workflow for this study and the detailed mechanism of the electrophilic addition, including the critical carbocation rearrangement.

Hydroboration-Oxidation

This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. The hydroboration step involves the syn-addition of a B-H bond across the double bond, with the boron atom adding to the less sterically hindered carbon. Subsequent oxidation replaces the boron atom with a hydroxyl group.[1][2] Due to the steric bulk of the tert-butyl group, the boron is expected to add exclusively to the C4 position, leading to a single alcohol product.

Predicted Product and Quantitative Data

The reaction is predicted to be highly regioselective and stereoselective, yielding predominantly one product.

| Product Name | Structure | Predicted Yield (%) | Method of Analysis |

| 2,2-Dimethylhexan-3-ol | CCC(O)C(C)(C)C | >95% | GC-MS, ¹H NMR, IR |

Experimental Protocol: Hydroboration-Oxidation

Objective: To synthesize 2,2-dimethylhexan-3-ol from this compound.

Materials:

-

This compound (1.0 eq)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution (0.4 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3 M Sodium hydroxide (B78521) solution (NaOH)

-

30% Hydrogen peroxide solution (H₂O₂)

-

Diethyl ether

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 eq) and anhydrous THF.

-

The solution is cooled to 0 °C, and 1 M BH₃·THF solution (0.4 eq) is added dropwise.

-

The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.

-

The reaction is carefully cooled back to 0 °C, and 3 M NaOH solution is slowly added, followed by the dropwise addition of 30% H₂O₂.

-

The resulting mixture is stirred at room temperature for 1 hour.

-

The aqueous layer is separated and extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude alcohol can be purified by column chromatography on silica (B1680970) gel.

Oxidative Cleavage: Ozonolysis

Ozonolysis cleaves the carbon-carbon double bond, and the subsequent workup determines the final products. A reductive workup (e.g., with dimethyl sulfide) will yield aldehydes and/or ketones.[3][4] For this compound, ozonolysis is expected to break the C3=C4 bond, yielding two distinct carbonyl compounds.

Predicted Products and Quantitative Data

The cleavage of the internal double bond will result in the formation of an aldehyde and a ketone.

| Product Name | Structure | Predicted Yield (%) | Method of Analysis |

| Pivaldehyde (2,2-Dimethylpropanal) | (CH₃)₃CCHO | >90% | ¹H NMR, Derivatization |

| Propanal | CH₃CH₂CHO | >90% | ¹H NMR, Derivatization |

Experimental Protocol: Ozonolysis with Reductive Workup

Objective: To synthesize pivaldehyde and propanal via ozonolysis of this compound.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ozone (O₃) from an ozone generator

-

Dimethyl sulfide (B99878) (DMS) (1.5 eq)

-

Nitrogen gas

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C using a dry ice/acetone bath.

-

A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

-

The solution is then purged with nitrogen gas to remove excess ozone.

-

Dimethyl sulfide (1.5 eq) is added to the cold solution, and the mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The solvent and volatile products are carefully removed by distillation. Due to the low boiling points of the aldehyde products, direct analysis of the reaction mixture by NMR is recommended.

Visualization: Ozonolysis Reaction Pathway

Catalytic Hydrogenation

Catalytic hydrogenation reduces the carbon-carbon double bond to a single bond, resulting in the corresponding alkane.[5] This reaction typically proceeds with syn-addition of hydrogen across the less sterically hindered face of the double bond, although for an acyclic substrate like this, the primary outcome is simply saturation.

Predicted Product and Quantitative Data

The reaction is expected to proceed to completion, yielding a single saturated hydrocarbon product.

| Product Name | Structure | Predicted Yield (%) | Method of Analysis |

| 2,2-Dimethylhexane (B166548) | CCCC(C)(C)C | >99% | GC-MS, ¹H NMR |

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 2,2-dimethylhexane by reducing this compound.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on carbon (Pd/C) (1-2 mol%)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or balloon hydrogenation setup

Procedure:

-

A reaction vessel is charged with this compound (1.0 eq), a suitable solvent like ethanol, and 10% Pd/C catalyst (1-2 mol%).

-

The vessel is sealed, and the atmosphere is replaced with hydrogen gas, either by purging or by connecting to a Parr apparatus.

-

The reaction is stirred vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature.

-

Reaction progress is monitored by TLC or GC analysis.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.

-

The solvent is removed from the filtrate by rotary evaporation to yield the pure alkane product.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2-Dimethylhex-3-ene in Organic Synthesis

Introduction

2,2-Dimethylhex-3-ene is a disubstituted internal alkene characterized by the presence of a sterically demanding tert-butyl group adjacent to the carbon-carbon double bond. This structural feature significantly influences its reactivity in various organic transformations. While specific documented applications of this compound in complex molecule synthesis are not widely reported in readily available literature, its chemical behavior can be predicted based on well-established principles of alkene chemistry. These notes provide a theoretical framework and generalized protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a building block in organic synthesis. The protocols provided are based on general methodologies for similar alkenes and should be considered as starting points for experimental optimization.

Key Synthetic Transformations of this compound

The reactivity of the double bond in this compound is governed by its nucleophilicity and the steric hindrance imposed by the tert-butyl group. Key transformations include electrophilic additions, oxidation reactions, and hydroboration-oxidation.

Electrophilic Addition: Hydrohalogenation

Electrophilic addition of hydrogen halides (HX) to alkenes proceeds through a carbocation intermediate. For unsymmetrical alkenes, the regioselectivity is typically governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation.

In the case of this compound, the two carbons of the double bond are secondary. However, the formation of a carbocation at C-4 would be sterically hindered by the adjacent tert-butyl group. Therefore, protonation is expected to occur preferentially at C-4, leading to a carbocation at C-3. Subsequent attack by the halide ion would yield the corresponding 3-halo-2,2-dimethylhexane.

Expected Reaction Pathway:

Caption: Predicted hydrohalogenation pathway for this compound.